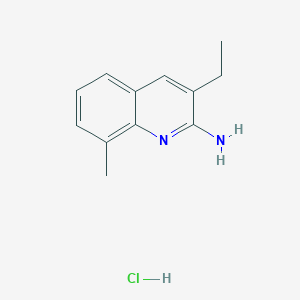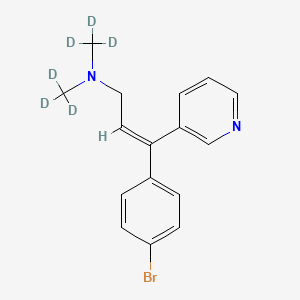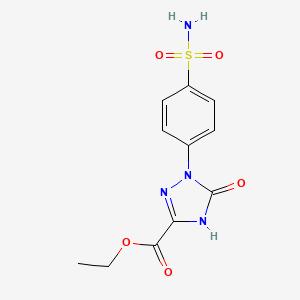
Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound with a complex structure that includes a triazole ring, a sulfamoylphenyl group, and an ethyl ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2,5-dihydro-5-oxo-1-(4-aminophenyl)-1H-1,2,4-triazole-3-carboxylate
- Ethyl 2,5-dihydro-5-oxo-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
- Ethyl 2,5-dihydro-5-oxo-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in the presence of the sulfamoyl group, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12N4O5S |
|---|---|
Molekulargewicht |
312.30 g/mol |
IUPAC-Name |
ethyl 5-oxo-1-(4-sulfamoylphenyl)-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H12N4O5S/c1-2-20-10(16)9-13-11(17)15(14-9)7-3-5-8(6-4-7)21(12,18)19/h3-6H,2H2,1H3,(H2,12,18,19)(H,13,14,17) |
InChI-Schlüssel |
QWXXZXJKXIFQRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



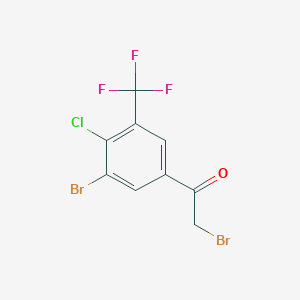
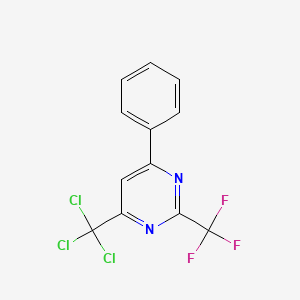
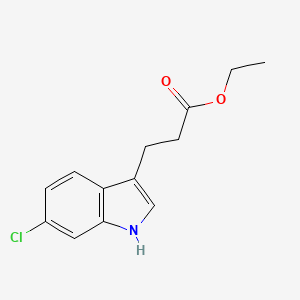
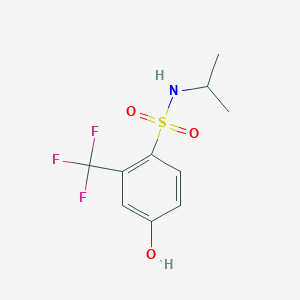

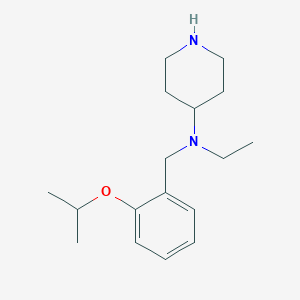


![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

